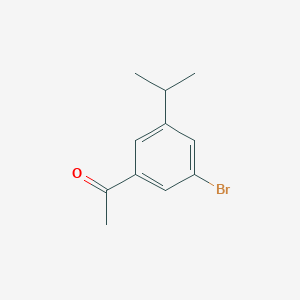
1-(3-Bromo-5-isopropilfenil)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-isopropylphenyl)ethanone is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.13 g/mol . It is a brominated derivative of phenyl ethanone, characterized by the presence of a bromo group at the 3-position and an isopropyl group at the 5-position of the phenyl ring. This compound is used in various fields of scientific research, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-isopropylphenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in biochemical studies to investigate the effects of brominated compounds on biological systems.
Medicine: It is explored for its potential pharmacological properties and as a building block in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Bromo-5-isopropylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 3-isopropylacetophenone using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of an oxidant . The reaction typically proceeds in an organic solvent like ethanol or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of 1-(3-Bromo-5-isopropylphenyl)ethanone may involve large-scale bromination processes using similar reagents and conditions as described above. The choice of solvent, temperature, and reaction time can be optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-5-isopropylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl ethanones with various functional groups replacing the bromo group.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-5-isopropylphenyl)ethanone depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo group can influence the compound’s reactivity and binding affinity to these targets.
Comparación Con Compuestos Similares
1-(3-Bromo-5-isopropylphenyl)ethanone can be compared with other similar compounds, such as:
1-(3-Bromo-4-isopropylphenyl)ethanone: Differing by the position of the isopropyl group, which can affect its reactivity and applications.
1-(3-Bromo-5-methylphenyl)ethanone: Differing by the presence of a methyl group instead of an isopropyl group, which can influence its physical and chemical properties.
1-(3-Chloro-5-isopropylphenyl)ethanone: Differing by the presence of a chloro group instead of a bromo group, which can affect its reactivity and applications.
Propiedades
IUPAC Name |
1-(3-bromo-5-propan-2-ylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-7(2)9-4-10(8(3)13)6-11(12)5-9/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJNBGPRRRHQGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1380387.png)
![7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380388.png)
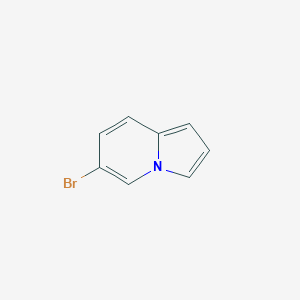
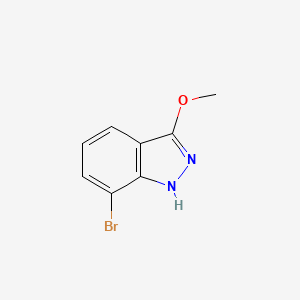
![4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1380394.png)
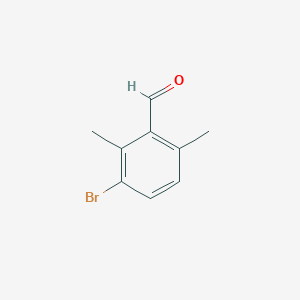
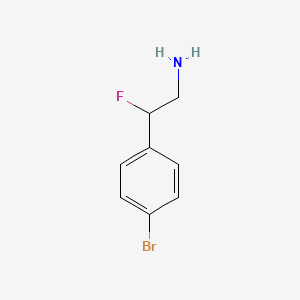
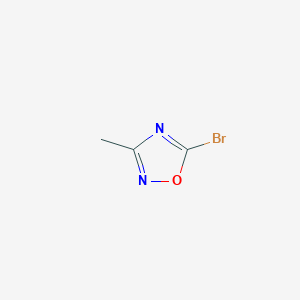
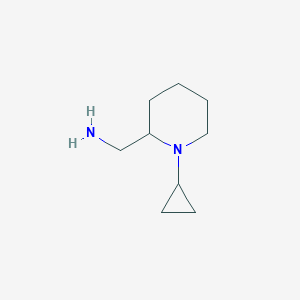
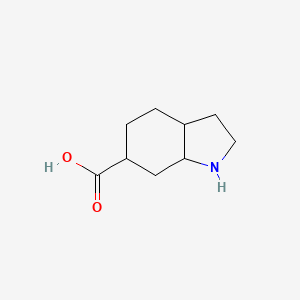
![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)
![7-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380406.png)

![6-Azaspiro[2.5]octane-1-carbonitrile](/img/structure/B1380410.png)
